[4-(2-Bromobenzyl)piperazin-1-yl](3-chlorophenyl)methanone
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Overview
Description
4-(2-BROMOBENZYL)PIPERAZINOMETHANONE: is a synthetic organic compound that features a piperazine ring substituted with a bromobenzyl group and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-BROMOBENZYL)PIPERAZINOMETHANONE typically involves a multi-step process. One common method includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution Reactions: The bromobenzyl and chlorophenyl groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the bromobenzyl and chlorophenyl groups, potentially leading to dehalogenation.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the bromine or chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can lead to dehalogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(2-BROMOBENZYL)PIPERAZINOMETHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology and Medicine
It can be used to develop new therapeutic agents for treating various diseases, including neurological disorders and infections .
Industry
In the industrial sector, the compound can be used in the development of agrochemicals and other specialty chemicals. Its reactivity and functional groups make it a versatile intermediate in the synthesis of various products.
Mechanism of Action
The mechanism of action of 4-(2-BROMOBENZYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets in the body. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The bromobenzyl and chlorophenyl groups can enhance the compound’s binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Similar Compounds
- [4-(4-Bromophenyl)piperazin-1-yl)]methyl-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 1-(4-(4-Bromobenzyl)piperazin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one
Uniqueness
Compared to similar compounds, 4-(2-BROMOBENZYL)PIPERAZINOMETHANONE is unique due to its specific substitution pattern, which can result in distinct pharmacological properties. The presence of both bromobenzyl and chlorophenyl groups can enhance its biological activity and selectivity for certain molecular targets.
Conclusion
4-(2-BROMOBENZYL)PIPERAZINOMETHANONE is a compound of significant interest in various fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of new molecules and the development of new therapeutic agents.
Properties
Molecular Formula |
C18H18BrClN2O |
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Molecular Weight |
393.7 g/mol |
IUPAC Name |
[4-[(2-bromophenyl)methyl]piperazin-1-yl]-(3-chlorophenyl)methanone |
InChI |
InChI=1S/C18H18BrClN2O/c19-17-7-2-1-4-15(17)13-21-8-10-22(11-9-21)18(23)14-5-3-6-16(20)12-14/h1-7,12H,8-11,13H2 |
InChI Key |
FNRMWHTXDAXKQT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Br)C(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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